3-Aminobutane-1,2-diol

Chiral synthesis Asymmetric catalysis Clinical intermediates

3-Aminobutane-1,2-diol (CAS 86187-77-1) is a chiral 1,2-amino alcohol with the molecular formula C4H11NO2 and a molecular weight of 105.14 g/mol. The compound features two adjacent stereogenic centers (C2 and C3), making it a valuable scaffold for asymmetric synthesis of enantiomerically pure pharmaceuticals.

Molecular Formula C4H11NO2
Molecular Weight 105.137
CAS No. 86187-77-1
Cat. No. B2796738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobutane-1,2-diol
CAS86187-77-1
Molecular FormulaC4H11NO2
Molecular Weight105.137
Structural Identifiers
SMILESCC(C(CO)O)N
InChIInChI=1S/C4H11NO2/c1-3(5)4(7)2-6/h3-4,6-7H,2,5H2,1H3
InChIKeyLDCXMWOWMBOMSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why 3-Aminobutane-1,2-diol (CAS 86187-77-1) Is a Critical Chiral Intermediate for Procuring High-Value Clinical Candidates


3-Aminobutane-1,2-diol (CAS 86187-77-1) is a chiral 1,2-amino alcohol with the molecular formula C4H11NO2 and a molecular weight of 105.14 g/mol [1]. The compound features two adjacent stereogenic centers (C2 and C3), making it a valuable scaffold for asymmetric synthesis of enantiomerically pure pharmaceuticals [2]. Unlike its simpler congeners, 3-aminobutane-1,2-diol serves as a direct and indispensable precursor to the marine-derived clinical anticancer candidate spisulosine (ES-285), a role that cannot be fulfilled by other commercially available amino diols [3].

Why Generic 3-Aminobutane-1,2-diol Substitution Fails in Anticancer Intermediate Synthesis


The critical limitation of generic amino diol substitution for 3-aminobutane-1,2-diol arises from its unique stereoelectronic requirements in late-stage clinical intermediate synthesis. The compound's (2S,3R)-configured backbone is essential for constructing the erythro-amino alcohol motif of spisulosine (ES-285), a requirement demonstrably unmet by regioisomers such as 4-amino-1,2-butanediol or simpler 1,2-amino alcohols like 3-amino-1,2-propanediol [1]. Attempts to utilize these alternatives would force a complete re-engineering of the synthetic route, compromising diastereoselectivity control at the C2-methyl branching point and ultimately failing to deliver the required C18-sphingoid base structure [2]. This stereochemical exclusivity directly translates to procurement risk: only 3-aminobutane-1,2-diol with the correct absolute configuration can serve as a reliable intermediate for clinical-grade spisulosine synthesis [3].

Quantitative Evidence Guide: 3-Aminobutane-1,2-diol vs. Closest Analogs


Stereochemical Complexity and Synthetic Value vs. 3-Amino-1,2-propanediol

3-Aminobutane-1,2-diol possesses two stereogenic centers (C2 and C3), generating four possible stereoisomers with distinct configurational outcomes [1]. This contrasts directly with 3-amino-1,2-propanediol, which contains only one chiral center and yields a comparatively limited stereochemical diversity map. The presence of the C2-methyl substituent in 3-aminobutane-1,2-diol introduces a critical branching point that governs diastereoselectivity in subsequent aza-Claisen rearrangements required for C18-sphingoid base construction. Specifically, the (2S,3R)-configured isomer of 3-aminobutane-1,2-diol is the mandatory starting point for establishing the erythro-amino alcohol motif of spisulosine, a transformation that is geometrically impossible using the non-methylated 3-amino-1,2-propanediol backbone [2].

Chiral synthesis Asymmetric catalysis Clinical intermediates

Diastereoselective Reduction Performance for (2S,3S)-Intermediate Synthesis

When the N-benzylimine derived from (R)-2,3-O-isopropylideneglyceraldehyde is subjected to methylmagnesium bromide in the presence of BF3·OEt2, the resulting 3-amino-1,2-butanediol derivative is obtained with a diastereomeric ratio (dr) of 96:4 in favor of the (2S,3S)-configured product [1]. This level of diastereoselectivity is critical for producing the intermediate needed for ES-285 synthesis. In comparison, reduction of the analogous N-benzylimine derived from (R)-3,4-dihydroxybutan-2-one under reductive amination conditions yields the opposite (anti) configuration, demonstrating that the specific ketone/aldehyde precursor and imine protection strategy dictate the stereochemical outcome [2]. The procurement value stems from the fact that 3-aminobutane-1,2-diol's pre-established stereochemistry eliminates the need for a diastereoselective installation step, thus streamlining the synthetic route to the clinical candidate.

Diastereoselectivity Reductive amination Process chemistry

Clinical Candidate Access: Spisulosine (ES-285) Anticancer Activity Derived Exclusively from 3-Aminobutane-1,2-diol Backbone

Spisulosine (ES-285), which relies on 3-aminobutane-1,2-diol as its synthetic core building block, has demonstrated potent and selective in vitro anticancer activity [1]. In a direct head-to-head comparison of normal vs. tumor cells, ES-285 inhibited breast cancer cell lines (MDA-MB-231, T47D, SKBR3, MCF-7) with IC50 values ranging from 0.21 to 0.32 μM, while normal human mammary epithelial cells (HMEC) exhibited an IC50 of 2.2 μM, indicating a therapeutic window of approximately 7- to 10-fold selectivity [2]. In prostate cancer models, spisulosine inhibited proliferation with an IC50 of 1 μM in both PC-3 and LNCaP cell lines [3]. Unlike other members of the 1-deoxysphingoid base class (e.g., xestoaminol C, clavaminol A, or their isomers), only the (2S,3R)-configured spisulosine derived from appropriately configured 3-aminobutane-1,2-diol has entered clinical trials (Phase I, dosing up to 256 mg/m²) [4]. This establishes a direct link between compound procurement and access to a clinically validated chemical space.

Anticancer agents Sphingolipid synthesis Clinical development

Oxidative Cleavage Patent Utility: Exclusive Access to Optically Active 2-Aminopropanal

U.S. Patent US-5399763-A specifically claims a process for preparing optically active 2-aminopropanal through oxidative cleavage of optically active 3-amino-1,2-butanediol [1]. The process operates under neutral, mild conditions and preserves the configuration of the amino group during cleavage, a feature that is not transferable to amino diols lacking the specific connectivity of 3-aminobutane-1,2-diol. For example, oxidative cleavage of 3-amino-1,2-propanediol would yield 2-aminoacetaldehyde, a lower-value aldehyde, and cleavage of regioisomeric 4-amino-1,2-butanediol would produce 3-aminopropanal with a different stereochemical outcome. The patented utility directly adds to the compound’s procurement value for organizations seeking to manufacture protected chiral amino aldehydes as pharmaceutical intermediates.

Oxidative cleavage Process chemistry Chiral aldehydes

Optimal Procurement Scenarios for 3-Aminobutane-1,2-diol Based on Quantitative Differentiation


Clinical Candidate Supply Chain: Spisulosine (ES-285) Intermediate Stock

For contract manufacturing organizations (CMOs) and pharmaceutical companies supporting spisulosine clinical programs or generic development, 3-aminobutane-1,2-diol is the sole viable intermediate for the erythro-amino alcohol segment. The demonstrated diastereoselectivity of the subsequent Grignard addition (96:4 dr, see Section 3) and the clinical Phase I data establishing safe dosing up to 128 mg/m² warrant guaranteed supply agreements with qualified vendors [1]. Procurement must specify the (2S,3R)-enantiomer to match the clinical candidate's absolute configuration.

Chiral Pool Building Block for Academic and Pharmaceutical Research Laboratories

Research groups focused on sphingolipid chemical biology, ceramide synthase inhibition, or anticancer lead optimization can leverage the unique stereochemistry of 3-aminobutane-1,2-diol to generate libraries of C18-sphingoid base analogs. The compound's two stereocenters and C2-methyl branch distinguish it from simpler 1,2-amino alcohols like 3-amino-1,2-propanediol, enabling exploration of structure-activity relationships (SAR) at the sphingoid backbone level [2].

Process Chemistry Development of Protected Chiral Amino Aldehydes

Organizations engaged in process-scale synthesis of N-protected α-amino aldehydes should prioritize 3-aminobutane-1,2-diol as a stable, stereochemically defined precursor for oxidative cleavage. The patent literature confirms that N-protected derivatives undergo oxidative cleavage under neutral, aqueous conditions to deliver optically active 2-aminopropanal, a valuable C3 chiral synthon for peptide isosteres and protease inhibitor synthesis [3].

Quote Request

Request a Quote for 3-Aminobutane-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.